5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-yl-2H-pyrrol-3-one
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Overview
Description
The compound with the identifier “5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-yl-2H-pyrrol-3-one” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-yl-2H-pyrrol-3-one would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-yl-2H-pyrrol-3-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of a more oxidized product.
Reduction: This reaction involves the gain of electrons, leading to a more reduced product.
Substitution: In this reaction, one functional group in the compound is replaced by another.
Addition: This reaction involves the addition of atoms or groups to the compound without the loss of any atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce more oxidized derivatives, while reduction reactions may yield more reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: The compound could be investigated for its potential use in drug development.
Industry: It may have applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-yl-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-yl-2H-pyrrol-3-one include other chemical entities with similar structural features or functional groups. These might include compounds with similar molecular weights, chemical reactivity, or biological activity.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. Compared to similar compounds, this compound may have distinct reactivity, stability, or biological activity that makes it particularly valuable for certain applications.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and potential applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research into its mechanism of action and comparison with similar compounds will help to fully elucidate its potential and unique properties.
Properties
IUPAC Name |
5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-yl-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-6(2)14-4-8(15)9(10(14)12)11-13-7(3)5-16-11/h5-6H,4,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYNPGVIWGXHNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(N(CC2=O)C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)C2=C(N(CC2=O)C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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